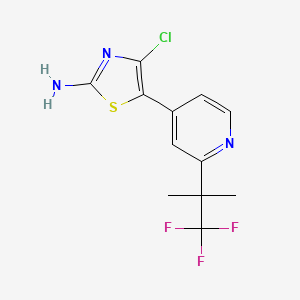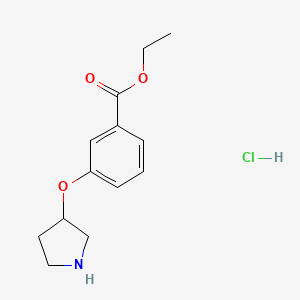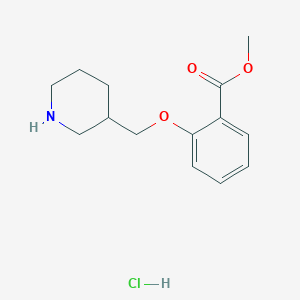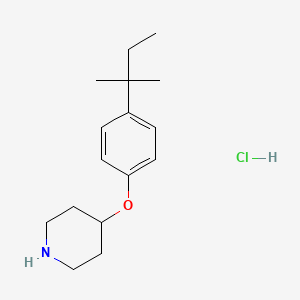
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
説明
“4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine” is a chemical compound with the molecular weight of 302.34 . It is also known by the IUPAC name "4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)-1H-1lambda3-thiazol-2-amine" .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of palladium diacetate, tri tert-butylphosphoniumtetrafluoroborate, and caesium carbonate in N,N-dimethyl-formamide at 120 °C for 2 hours . The second step involves the use of hydrogen chloride in water and ethanol at 85 °C for 1 hour .Molecular Structure Analysis
The molecular structure of this compound includes a thiazol-2-amine group attached to a pyridin-4-yl group, which is further attached to a 1,1,1-trifluoro-2-methylpropan-2-yl group . The presence of these groups contributes to the unique properties of this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.34 . The InChI key for this compound is PSJLNJWEFOFXDL-UHFFFAOYSA-N . It is recommended to be stored at a temperature between 2-8°C .科学的研究の応用
Quantum Chemical Analysis and Tautomeric Preferences
Research has indicated that compounds similar to "4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine" exhibit dynamic tautomerism and divalent N(I) character. Quantum chemical analysis of N‐(Pyridin‐2‐yl)thiazol‐2‐amine derivatives shows competitive isomeric structures and a competition between thiazole and pyridine groups for accommodating the tautomeric hydrogen, indicating their potential electron donating property. This study provides insights into electron distribution, tautomeric preferences, and divalent N(I) character of these compounds (Bhatia, Malkhede, & Bharatam, 2013).
Crystal and Molecular Structures
Another study focused on the structural characterization of polymorphs derived from 1-(4-Methylpyridin-2-yl)thiourea and their transformation into 2-aminothiazoles. The research highlights distinct intermolecular hydrogen bonding patterns and provides a comprehensive understanding of the crystal and molecular structures of these compounds, which could inform the design of new chemical entities with desired properties (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Synthesis and Antimicrobial Activities
Further research has been conducted on the synthesis of new triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This demonstrates the potential application of similar compounds in developing antimicrobial agents. The study reveals that compounds synthesized showed varying degrees of activity, suggesting the importance of structural variations in determining biological activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Anticancer Evaluation
Another significant application area is in anticancer drug development. A study synthesizing and evaluating the anticancer activity of various oxadiazoles, thiadiazoles, triazoles, and Mannich bases derived from 5-pyridin-4-yl derivatives demonstrated that several compounds exhibited significant cytotoxicity against human cancer cell lines. This suggests the potential utility of these compounds in anticancer therapy (Abdo & Kamel, 2015).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
特性
IUPAC Name |
4-chloro-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3S/c1-11(2,12(14,15)16)7-5-6(3-4-18-7)8-9(13)19-10(17)20-8/h3-5H,1-2H3,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAPAAHXNDWHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C2=C(N=C(S2)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)
![3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397678.png)


![3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397685.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)


![4-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397694.png)
![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)
![3-{[4-(tert-Pentyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397697.png)
![Methyl 4-[(4-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1397699.png)
![4-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397700.png)